4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one
Description
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one is a heterocyclic compound featuring a pyrimidinone core substituted with a piperazine ring modified by a 2-hydroxyethyl group. Such features are critical in drug design, particularly for kinase inhibitors and CNS-targeting agents, where solubility and receptor interactions are paramount .
Properties
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c15-6-5-13-1-3-14(4-2-13)9-7-10(16)12-8-11-9/h7-8,15H,1-6H2,(H,11,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIXPKFMBPXWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one typically involves the reaction of piperazine with appropriate reagents to introduce the hydroxyethyl group and the pyrimidinone ring. The reaction conditions may vary depending on the specific synthetic route chosen, but generally include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure the high purity and yield of the final product. The choice of production method will depend on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction will depend on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Addition: Addition reactions may involve the use of organometallic reagents or other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biological research, 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one can be used as a tool to study biological processes, such as enzyme inhibition or receptor binding. It may also be employed in the development of new drugs or therapeutic agents.
Medicine: This compound has potential applications in the field of medicine, particularly in the development of new pharmaceuticals. It may be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) or as a component in drug formulations.
Industry: In industry, this compound can be utilized in the production of various chemical products, including polymers, coatings, and adhesives. Its unique properties may make it suitable for specific industrial applications.
Mechanism of Action
The mechanism by which 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism will vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
Example Compound : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()
- Structural Differences : Replaces the piperazine ring with piperidine, eliminating one nitrogen atom. The hydroxyethyl group is absent, substituted by a methyl group on the pyrimidine ring.
- Impact :
- Basicity : Piperidine (pKa ~11) is less basic than piperazine (pKa ~9.8 for secondary N), altering ionization under physiological conditions.
- Solubility : Lack of hydroxyethyl reduces hydrophilicity; melting point increases due to reduced polarity.
- Biological Activity : Piperidine derivatives often exhibit stronger lipophilicity, favoring blood-brain barrier penetration but reducing water solubility .
Hydroxyethyl-Substituted Piperazine Analogs
Example Compound : Dasatinib ()
- Structure : Contains a 4-(2-hydroxyethyl)piperazin-1-yl group linked to a pyrimidine ring, similar to the target compound. Additional substituents include a thiazolecarboxamide and chlorophenyl group.
- Impact: Pharmacokinetics: Hydroxyethyl improves aqueous solubility (logP ~2.1 for Dasatinib vs. ~1.8 for non-polar analogs). Target Binding: The hydroxyethyl group facilitates hydrogen bonding with kinase ATP pockets, enhancing inhibitory activity against BCR-ABL and SRC kinases .
Complex Heterocyclic Systems
Example Compound: 1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one ()
- Structure: Shares the piperazine-pyrimidine core but incorporates pyrazole and phenoxypropanone groups.
- Bioavailability: Increased molecular weight (392.5 g/mol vs. ~250 g/mol for simpler analogs) may lower oral absorption .
Fluorinated Derivatives
Example Compound : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ()
- Structure : Fluorine atoms and benzisoxazole substituents introduce electronegativity and metabolic stability.
- Impact :
Research Findings and Implications
- Hydroxyethyl-Piperazine Advantage : This group balances solubility and target engagement, as seen in FDA-approved drugs like Dasatinib, which achieves IC50 values <1 nM for specific kinases .
- Trade-offs in Complexity: Compounds with extended substituents (e.g., pyrazole-phenoxy in ) face bioavailability challenges, necessitating formulation optimization .
- Fluorination Strategy : Enhances metabolic stability but may increase toxicity risks due to bioaccumulation .
Biological Activity
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one is a synthetic compound with a unique molecular structure that includes a pyrimidinone ring and a hydroxyethyl-substituted piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The exact mechanisms can vary depending on the context of its use, but it often involves modulation of signaling pathways related to cell proliferation, apoptosis, and inflammation.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Antitumor Activity : Studies suggest that this compound may inhibit tumor growth by targeting certain kinases involved in cancer cell signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary data indicate neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, with an IC50 value in the low micromolar range. The compound was found to induce apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Another study focused on the neuroprotective potential of this compound in models of oxidative stress. The findings indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability in vitro. The mechanism was linked to the modulation of oxidative stress markers and enhancement of antioxidant defenses.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-(2-Hydroxyethyl)piperazine | Piperazine Derivative | Neuroprotective effects |
| 6-Methylpyrimidin-4-one | Pyrimidine Derivative | Antimicrobial properties |
| 2-Amino-5-methylpyrimidine | Pyrimidine Derivative | Anticancer activity |
Research Findings Summary
The biological activity of this compound is supported by diverse research findings:
- Antitumor Activity : Effective against multiple cancer cell lines with significant apoptotic effects.
- Anti-inflammatory Properties : Reduces inflammatory markers in cellular models.
- Neuroprotection : Enhances neuronal survival under oxidative stress conditions.
Q & A
Basic Research Questions
Q. What are the recommended experimental designs for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis should follow established protocols for piperazine-pyrimidine derivatives, such as nucleophilic substitution reactions under controlled pH and temperature. Characterization requires a combination of HPLC (for purity assessment), NMR (for structural confirmation of the hydroxyethyl-piperazine moiety and pyrimidinone core), and X-ray crystallography (if single crystals are obtainable) . For thermal stability analysis, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical to determine decomposition thresholds .
Q. How can researchers address solubility challenges in aqueous and organic solvents for this compound?
- Methodological Answer : Perform solubility screens in a gradient of solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy to quantify solubility limits. For enhanced aqueous solubility, consider derivatization of the hydroxyethyl group (e.g., esterification) or co-solvent systems (e.g., PEG-400/water mixtures). Stability in these systems should be monitored via high-resolution mass spectrometry (HRMS) to detect degradation products .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS with a reverse-phase C18 column and electrospray ionization (ESI) in positive ion mode. Validate the method for linearity, limit of detection (LOD), and recovery rates in plasma or tissue homogenates. Internal standards (e.g., deuterated analogs) should match the compound’s fragmentation pattern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
